Cas no 1554310-14-3 (N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide)
![N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide structure](https://www.kuujia.com/scimg/cas/1554310-14-3x500.png)
N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide Chemical and Physical Properties
Names and Identifiers
-
- 1554310-14-3
- N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide
- AKOS020900361
- EN300-5137321
- Z1525479079
- N-(2-Propan-2-ylcyclohexyl)prop-2-enamide
- N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide
-
- Inchi: 1S/C12H21NO/c1-4-12(14)13-11-8-6-5-7-10(11)9(2)3/h4,9-11H,1,5-8H2,2-3H3,(H,13,14)
- InChI Key: BUSYAXGVLVXIGH-UHFFFAOYSA-N
- SMILES: C(NC1CCCCC1C(C)C)(=O)C=C
Computed Properties
- Exact Mass: 195.162314293g/mol
- Monoisotopic Mass: 195.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 29.1Ų
N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5137321-10.0g |
N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide |
1554310-14-3 | 95.0% | 10.0g |
$3315.0 | 2025-03-15 | |
Enamine | EN300-5137321-5.0g |
N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide |
1554310-14-3 | 95.0% | 5.0g |
$2235.0 | 2025-03-15 | |
Enamine | EN300-5137321-0.5g |
N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide |
1554310-14-3 | 95.0% | 0.5g |
$739.0 | 2025-03-15 | |
Enamine | EN300-5137321-0.25g |
N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide |
1554310-14-3 | 95.0% | 0.25g |
$708.0 | 2025-03-15 | |
Enamine | EN300-5137321-0.05g |
N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide |
1554310-14-3 | 95.0% | 0.05g |
$647.0 | 2025-03-15 | |
Enamine | EN300-5137321-0.1g |
N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide |
1554310-14-3 | 95.0% | 0.1g |
$678.0 | 2025-03-15 | |
Enamine | EN300-5137321-2.5g |
N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide |
1554310-14-3 | 95.0% | 2.5g |
$1509.0 | 2025-03-15 | |
Enamine | EN300-5137321-1.0g |
N-[2-(propan-2-yl)cyclohexyl]prop-2-enamide |
1554310-14-3 | 95.0% | 1.0g |
$770.0 | 2025-03-15 |
N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide Related Literature
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide
Research Brief on N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide (CAS: 1554310-14-3) in Chemical Biology and Pharmaceutical Applications
The compound N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide (CAS: 1554310-14-3) has recently emerged as a molecule of interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate or research tool.
Recent studies have explored the synthetic pathways for 1554310-14-3, with particular attention to its stereochemistry and purity optimization. The compound's cyclohexyl-isopropyl backbone coupled with the reactive acrylamide moiety presents both synthetic challenges and opportunities for structural modification. Several research groups have reported improved synthetic methods that yield higher purity and better stereochemical control, which is crucial for biological evaluation.
In pharmacological investigations, preliminary in vitro studies suggest that 1554310-14-3 may interact with specific protein targets involved in inflammatory pathways. The acrylamide group appears to be particularly important for covalent binding to cysteine residues in target proteins, a property that could be exploited for developing targeted covalent inhibitors. However, researchers caution that further validation is needed to confirm these interactions and assess their specificity.
Structure-activity relationship (SAR) studies have begun to explore modifications to the core structure of N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide. Early results indicate that changes to the isopropyl group or the acrylamide moiety significantly affect both the compound's binding affinity and its physicochemical properties. These findings are guiding the design of derivative compounds with improved drug-like characteristics.
From a drug development perspective, recent pharmacokinetic studies in animal models have provided initial data on the absorption, distribution, metabolism, and excretion (ADME) properties of 1554310-14-3. While the compound shows reasonable metabolic stability, challenges remain regarding its solubility and tissue distribution. Several research teams are currently working on formulation strategies to address these limitations.
The potential therapeutic applications of this compound are being explored in multiple disease areas. Early-stage research suggests possible utility in neurological disorders, based on its ability to modulate specific neurotransmitter systems. Additionally, its anti-inflammatory properties are being investigated for potential use in autoimmune conditions. However, these applications remain speculative until more comprehensive preclinical data becomes available.
Looking forward, the research community anticipates that 1554310-14-3 and its derivatives may serve as valuable tool compounds for studying protein-ligand interactions, particularly those involving covalent binding mechanisms. The compound's relatively simple structure makes it an attractive starting point for medicinal chemistry optimization programs. Several pharmaceutical companies have included this chemical scaffold in their screening libraries, suggesting growing industry interest.
This research brief will be updated as new findings emerge regarding N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide. Researchers working with this compound are encouraged to contribute to the growing body of knowledge by publishing their results and sharing data through appropriate scientific channels.
1554310-14-3 (N-[2-(1-Methylethyl)cyclohexyl]-2-propenamide) Related Products
- 863020-12-6(4-ethoxy-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)benzamide)
- 2305485-05-4(N-ethyl-2-{2-fluoro-6-(trifluoromethyl)pyridin-3-ylformamido}acetamide)
- 1235092-53-1(phenyl 4-{(2-chlorophenyl)formamidomethyl}piperidine-1-carboxylate)
- 2229018-74-8(1-(4-ethylcyclohexyl)ethane-1,2-diol)
- 93-54-9(1-Phenyl-1-propanol)
- 2034529-99-0(N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)-6-(trifluoromethyl)pyridine-3-carboxamide)
- 271767-58-9(2-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran)
- 477226-22-5(N-(2H-1,3-benzodioxol-5-yl)methyl-5,7-diphenyl-7H-pyrrolo2,3-dpyrimidin-4-amine)
- 1261586-05-3(3-Chloro-6-fluoropyridine-2-sulfonyl chloride)
- 1540288-47-8(1-3-(trifluoromethyl)-1H-pyrazol-4-ylcyclopropan-1-amine)




